香豆素 521T

描述

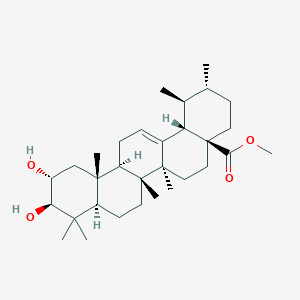

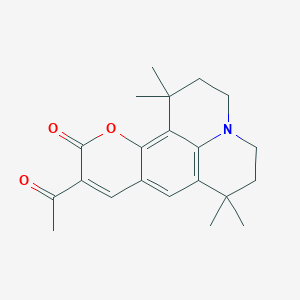

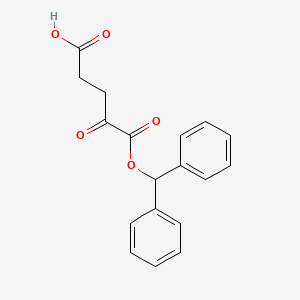

benzopyrano[6,7,8-ij]quinolizin-11-one, is a synthetic organic compound with the chemical formula C21H25NO3. It appears as a yellowish-orange substance and is primarily used as a laser dye due to its excellent photophysical properties .

科学研究应用

药物化学:神经退行性疾病

香豆素 521T 在药物化学领域表现出巨大潜力,特别是在治疗神经退行性疾病方面。 其独特的化学结构使其能够通过疏水相互作用、π堆积、氢键和偶极-偶极相互作用与多种靶标结合 。这种多功能性使其成为开发治疗阿尔茨海默病和帕金森病等疾病的宝贵支架。

抗肿瘤应用

This compound 的抗肿瘤特性与其与癌细胞系相互作用的能力密切相关。 研究表明其具有抑制肿瘤生长和增殖的潜力,使其成为癌症治疗研究的候选药物 .

抗炎特性

This compound 具有抗炎活性,这对于治疗慢性炎症和相关疾病至关重要。 其在减少炎症方面的功效使其成为开发新型抗炎药物的化合物 .

抗菌活性

This compound 的抗菌活性是另一个研究领域。 它已被研究证实对多种微生物菌株有效,为开发新型抗菌剂提供了潜在应用 .

生物分子的荧光标记

作为一种天然荧光团,this compound 在生物分子的荧光标记中起着关键作用。 这种应用对于分子成像至关重要,可以帮助检测和分析生物过程 .

金属离子检测

This compound 检测金属离子的能力是环境监测和工业过程中的重要应用。 其对各种金属离子的敏感性可用于开发检测金属污染物的传感器 .

作用机制

Target of Action

Coumarin 521T is a derivative of coumarin, a compound that has shown promise in the development of novel anticancer drugs . The primary targets of coumarin-based compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

These can include direct interactions with cellular proteins, interference with cellular signaling pathways, and induction of apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

Coumarin and its derivatives are thought to affect several biochemical pathways. For instance, they may interfere with the synthesis of certain proteins essential for cancer cell survival and proliferation . Additionally, they may disrupt cellular signaling pathways, leading to the induction of apoptosis .

Pharmacokinetics

Coumarin and its derivatives are generally known to be well-absorbed and widely distributed throughout the body . They are metabolized primarily in the liver, often through the action of the cytochrome P450 enzyme system .

Result of Action

The result of Coumarin 521T’s action is likely to be the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially to the complete elimination of cancer cells.

Action Environment

The action of Coumarin 521T, like that of many drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and specific characteristics of the cancer cells themselves . For instance, the efficiency of Coumarin 521T has been shown to be higher when used in conjunction with certain types of light sources .

准备方法

Synthetic Routes and Reaction Conditions

Coumarin 521T can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenolic compounds with β-ketoesters or aldehydes in the presence of acid or base catalysts .

Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of an intermediate coumarin derivative, which is then cyclized to form the final product.

Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst, such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Perkin Reaction: This method involves the reaction of aromatic aldehydes with anhydrides in the presence of a base catalyst, such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production of Coumarin 521T typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, desired yield, and cost considerations. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Coumarin 521T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: Coumarin 521T can be oxidized to form various oxidized derivatives. Common oxidizing agents

属性

IUPAC Name |

5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDVJOJDMQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)